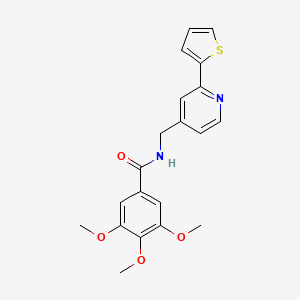![molecular formula C10H11BrO2 B2621989 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine CAS No. 52113-69-6](/img/structure/B2621989.png)
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound with the molecular formula C10H11BrO2. It is characterized by a bromine atom attached to a benzo[d][1,3]dioxine ring system, which is further substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine typically involves the bromination of 2,2-dimethyl-4H-benzo[d][1,3]dioxine. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of N-methoxy-N-methylacetamide . The reaction is carried out under an atmosphere of nitrogen at temperatures ranging from -78°C to -60°C. The crude product is then purified using silica gel column chromatography with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4H-benzo[d][1,3]dioxine: Lacks the bromine substitution.
6-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxine: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGZOSKLCMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide](/img/structure/B2621906.png)
![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)

![{Imidazo[1,2-b]pyridazin-2-yl}methanol](/img/structure/B2621911.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2621915.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2621922.png)


